3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a complex organic compound characterized by the presence of a pyrazole ring substituted with butoxymethyl and trifluoropropyl groups, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Butoxymethyl Group: The butoxymethyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Introduction of Trifluoropropyl Group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using 3,3,3-trifluoropropyl bromide.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the intermediate compound with chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the butoxymethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Ester Derivatives: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoropropyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonate ester: Similar structure but with a sulfonate ester group instead of sulfonyl chloride.
Uniqueness
The presence of the sulfonyl chloride group in 3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from its sulfonic acid, sulfonamide, and sulfonate ester counterparts, which are generally less reactive.
Properties
IUPAC Name |
3-(butoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-2-3-6-20-8-9-10(21(12,18)19)7-17(16-9)5-4-11(13,14)15/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLYXJRZVOFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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